2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[2-[(2-chloroacetyl)-ethylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-2-21(17(22)12-19)16-11-7-6-10-15(16)20-18(23)24-13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUXPGNENYIVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133627 | |
| Record name | Carbamic acid, N-[2-[(2-chloroacetyl)ethylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353946-55-0 | |
| Record name | Carbamic acid, N-[2-[(2-chloroacetyl)ethylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353946-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(2-chloroacetyl)ethylamino]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl-carbamic acid benzyl ester, also known by its CAS number 1353967-76-6, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C18H25ClN2O3
- Molecular Weight : 352.86 g/mol
- Synonyms : Carbamic acid, N-[4-[(2-chloroacetyl)ethylamino]cyclohexyl]-, phenylmethyl ester
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of carbamic acid esters exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl-carbamic acid benzyl ester have shown efficacy against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 1-benzyl derivatives | Effective against P. aeruginosa | |
| 1-benzoyl derivatives | Active against S. aureus |
Anticancer Properties
Studies have suggested that similar carbamate compounds may exhibit anticancer effects. For example, certain derivatives have been shown to suppress tumor growth in preclinical models.
- Case Study : A study demonstrated that a related compound led to a tumor growth suppression of 100% in ovarian cancer xenografts in nude mice, indicating strong potential for further development as an anticancer agent .
The mechanism through which 2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl-carbamic acid benzyl ester exerts its biological effects is not fully elucidated. However, molecular docking studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially leading to oxidative stress in target cells.
Research Findings and Case Studies
- In Vitro Studies : Preliminary assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies reveal promising interactions with enzymes critical for cancer cell proliferation and survival.
- Pharmacological Profiles : The pharmacokinetic properties are yet to be thoroughly investigated; however, initial findings suggest favorable absorption and distribution characteristics, making it a candidate for further pharmacological development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural modifications among analogs include:
- Substituents on the amino group: Ethyl, isopropyl, methyl, cyclopropyl, or amino-propionyl groups.
- Ester groups : Benzyl vs. tert-butyl esters.
- Backbone: Cyclohexyl vs. pyrrolidine/pyrrolidinone systems.
Physicochemical Properties
*Estimated based on structural similarity.
Stability and Reactivity
- Benzyl esters (e.g., target compound) are prone to aspartimide formation under acidic or basic conditions compared to cyclohexyl or tert-butyl esters. For example, benzyl esters exhibit rate constants 3× faster in aspartimide formation than cyclohexyl esters in HF-anisole at -15°C .
- tert-Butyl esters (e.g., ) offer superior stability in acidic environments due to steric protection, reducing side reactions during synthesis .
- Chloroacetyl groups introduce electrophilic reactivity, enabling crosslinking or alkylation but increasing toxicity risks compared to non-halogenated analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the cyclohexylamine core. Key steps include:
- Chloroacetylation : Reacting ethylamine-substituted cyclohexylamine with 2-chloroacetyl chloride under anhydrous conditions (e.g., THF, 0–5°C, triethylamine as base) to form the 2-chloro-acetyl-ethyl-amino intermediate .
- Carbamate Formation : Coupling the intermediate with benzyl chloroformate in dichloromethane (DCM) at room temperature, using DMAP as a catalyst to enhance reactivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product with >95% purity. Reaction monitoring via TLC and NMR ensures minimal side products like unreacted intermediates or hydrolysis byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the benzyl ester (δ ~7.3–7.5 ppm for aromatic protons; δ ~66–68 ppm for the benzyl-O-CO group) and the chloroacetyl group (δ ~4.2–4.5 ppm for CH₂Cl; carbonyl at δ ~165–170 ppm) .
- IR Spectroscopy : Confirm carbamate formation (C=O stretch at ~1700–1720 cm⁻¹) and chloroacetyl presence (C-Cl stretch at ~750–800 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should dose-response studies be designed?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells at concentrations of 1–100 µM, with 24–48 hr exposure. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
- Enzyme Inhibition : Target proteases or kinases (e.g., trypsin, EGFR) using fluorogenic substrates. Calculate IC₅₀ values via non-linear regression of dose-response curves (4-parameter logistic model) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) models be applied to predict modifications that enhance target selectivity?
- Methodological Answer :
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties. For example:
- The chloroacetyl group may act as an electrophilic trap for nucleophilic residues in enzyme active sites .
- The benzyl ester’s lipophilicity could improve membrane permeability (clogP calculated via MarvinSketch) .
- Analog Synthesis : Replace the cyclohexyl ring with piperidine () or vary the ester group (e.g., phenyl vs. benzyl) to assess effects on potency and off-target interactions .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., ester hydrolysis). Stabilize via prodrug approaches (e.g., tert-butyl esters) .
- Pharmacokinetic Profiling : Measure plasma half-life (IV/oral administration in rodents) and tissue distribution. Low bioavailability may explain discordant in vitro/in vivo results .
Q. How can enantioselective synthesis be achieved for the chiral centers in this compound, and what analytical methods validate optical purity?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) during cyclohexylamine functionalization .
- Chiral HPLC : Employ a Daicel Chiralpak column (e.g., AD-H) with hexane/isopropanol mobile phase. Compare retention times to racemic mixtures; >99% ee required for pharmacological studies .
Structural and Mechanistic Questions
Q. Which computational methods are suitable for modeling interactions between this compound and potential protein targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., HDACs, kinases). Prioritize poses with hydrogen bonds to the carbamate oxygen and hydrophobic contacts with the cyclohexyl group .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze root-mean-square deviation (RMSD) to confirm stable binding .
Q. What are the key differences in reactivity between this compound and its structural analogs (e.g., benzyl carbamate derivatives)?
- Methodological Answer :
- Comparative Table :
| Analog | Structural Difference | Reactivity Impact |
|---|---|---|
| Benzyl carbamate | Lacks chloroacetyl group | Lower electrophilicity; reduced enzyme inhibition |
| Cyclohexylamine derivatives | No ester moiety | Poor membrane permeability; limited in vivo efficacy |
- Experimental Validation : Perform head-to-head assays (e.g., enzyme kinetics) to quantify potency differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
